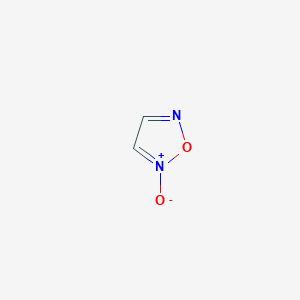
1-Methyl-2-(2-nitrovinyl)-1h-pyrrole
Übersicht
Beschreibung
1-Methyl-2-(2-nitrovinyl)-1h-pyrrole is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NVP and has a molecular formula of C8H8N2O2. It is a yellowish crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol. NVP is a derivative of pyrrole and has a nitrovinyl group attached to the pyrrole ring, which makes it a highly reactive molecule.
Wissenschaftliche Forschungsanwendungen
Electrochromic Devices : A study by Variş et al. (2006) synthesized a mixture of isomers related to pyrrole, which were used to produce soluble polymers for potential use in electrochromic devices. These polymers showed suitable properties for such applications, demonstrating the relevance of pyrrole derivatives in material science (Variş et al., 2006).
2D Material Synthesis : Avila et al. (2019) utilized 1-methyl-2-pyrrolidone, a solvent related to pyrrole, in the synthesis of 2D transition metal nitroprussides. The study highlighted the role of pyrrole derivatives in creating new materials with potential electronic applications (Avila et al., 2019).
Synthesis of Organic Compounds : Anderson (1959) explored the synthesis and nitration of pyrrole 2-nitriles, demonstrating the utility of pyrrole derivatives in organic chemistry and synthesis (Anderson, 1959).
Organocatalysis : Singh et al. (2013) researched the use of a pyrrolidine-based catalyst for the asymmetric Michael addition in organic synthesis, showing the relevance of pyrrole derivatives in catalytic processes (Singh et al., 2013).
Electron Spin Relaxation : Huang et al. (2016) focused on the synthesis and electron spin relaxation properties of pyrroline nitroxides, which are important in the field of spin labeling and magnetic resonance (Huang et al., 2016).
Chemodosimetric Sensors : Hong and Lee (2012) synthesized a calix[4]pyrrole derivative with a nitrovinyl group for use as a cyanide selective chemodosimetric sensor. This study highlights the application of pyrrole derivatives in chemical sensing (Hong & Lee, 2012).
Eigenschaften
IUPAC Name |
1-methyl-2-[(E)-2-nitroethenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-5-2-3-7(8)4-6-9(10)11/h2-6H,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVYARKRYOUKFA-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3156-50-1 | |
| Record name | 3156-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



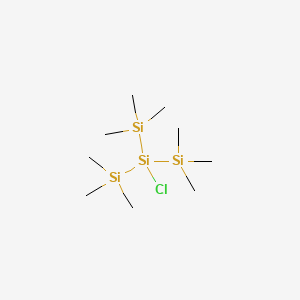


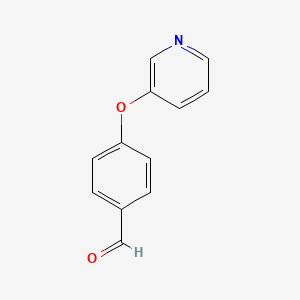

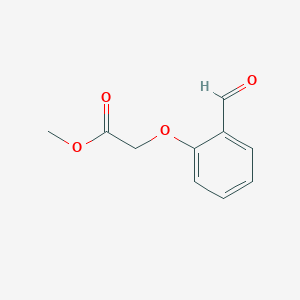
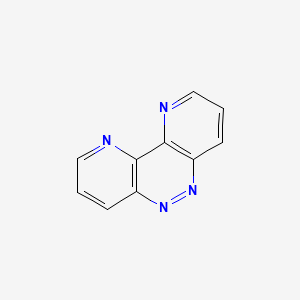

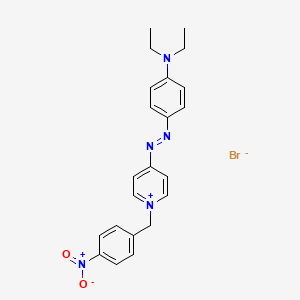
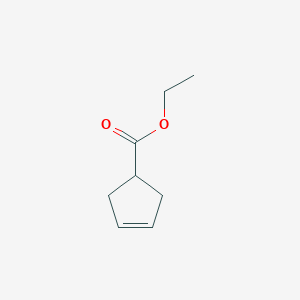
![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)
